REACTION_SMILES
|
[C:1]([CH:2]([OH:3])[CH3:4])(=[O:5])[O:6][CH2:7][CH3:8].[C:9]([O-:10])([O-:11])=[O:12].[CH3:18][O:19][c:20]1[cH:21][cH:22][c:23]([CH2:24][Cl:25])[cH:26][cH:27]1.[Cs+:13].[Cs+:14].[O:15]=[C:16]=[O:17]>>[C:1]([CH:2]([OH:3])[CH3:4])(=[O:5])[O:6][CH2:7][CH3:8].[C:9]([OH:10])(=[O:11])[O:12][CH2:24][c:23]1[cH:22][cH:21][c:20]([O:19][CH3:18])[cH:27][cH:26]1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C(C)O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(CCl)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C(C)O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(COC(=O)O)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([CH:2]([OH:3])[CH3:4])(=[O:5])[O:6][CH2:7][CH3:8].[C:9]([O-:10])([O-:11])=[O:12].[CH3:18][O:19][c:20]1[cH:21][cH:22][c:23]([CH2:24][Cl:25])[cH:26][cH:27]1.[Cs+:13].[Cs+:14].[O:15]=[C:16]=[O:17]>>[C:1]([CH:2]([OH:3])[CH3:4])(=[O:5])[O:6][CH2:7][CH3:8].[C:9]([OH:10])(=[O:11])[O:12][CH2:24][c:23]1[cH:22][cH:21][c:20]([O:19][CH3:18])[cH:27][cH:26]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C(C)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(CCl)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C(C)O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(COC(=O)O)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([CH:2]([OH:3])[CH3:4])(=[O:5])[O:6][CH2:7][CH3:8].[C:9]([O-:10])([O-:11])=[O:12].[CH3:18][O:19][c:20]1[cH:21][cH:22][c:23]([CH2:24][Cl:25])[cH:26][cH:27]1.[Cs+:13].[Cs+:14].[O:15]=[C:16]=[O:17]>>[C:1]([CH:2]([OH:3])[CH3:4])(=[O:5])[O:6][CH2:7][CH3:8].[C:9]([OH:10])(=[O:11])[O:12][CH2:24][c:23]1[cH:22][cH:21][c:20]([O:19][CH3:18])[cH:27][cH:26]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C(C)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(CCl)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C(C)O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(COC(=O)O)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |